REACTION_SMILES
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[CH:1]1([NH:4][c:5]2[n:6][c:7]([NH2:12])[n:8][c:9]([Cl:11])[n:10]2)[CH2:2][CH2:3]1.[NH3:13].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[CH:1]1([NH:4][c:5]2[n:6][c:7]([NH2:12])[n:8][c:9]([NH2:13])[n:10]2)[CH2:2][CH2:3]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Nc1nc(Cl)nc(NC2CC2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(N)nc(NC2CC2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH:1]1([NH:4][c:5]2[n:6][c:7]([NH2:12])[n:8][c:9]([Cl:11])[n:10]2)[CH2:2][CH2:3]1.[NH3:13].[O:14]1[CH2:15][CH2:16][O:17][CH2:18][CH2:19]1>>[CH:1]1([NH:4][c:5]2[n:6][c:7]([NH2:12])[n:8][c:9]([NH2:13])[n:10]2)[CH2:2][CH2:3]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1nc(Cl)nc(NC2CC2)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1COCCO1
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1nc(N)nc(NC2CC2)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |